molecular formula C₁₆H₁₉N₃O₆S B1141248 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one CAS No. 27999-55-9

4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one

Cat. No. B1141248
CAS RN: 27999-55-9
M. Wt: 381.4
InChI Key:
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Description

This compound, also known as 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one, has the molecular formula C16H19N3O6S . It is a chemical compound with various properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidin-2(1H)-one ring attached to a 2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl group . This structure contributes to its unique chemical properties .

Scientific Research Applications

Synthesis of Vitamin B12 Coenzyme Analogs

5’-Tosyl-2’-deoxy Cytidine is used as a nucleoside in the synthesis of vitamin B12 coenzyme analogs containing 2’-deoxynucleoside . This could be useful in the study of vitamin B12 coenzyme function and structure.

Rapid Flow-Based Cross-Coupling Synthesis

The compound can be used in a rapid flow-based cross-coupling synthesis protocol for a variety of C5-pyrimidine substituted nucleosides . This method allows for the quick and efficient production of multiple nucleoside analogs.

Antiviral Drug Synthesis

The flow-based cross-coupling synthesis protocol has been used to synthesize an anti-HSV drug, BVDU . This demonstrates the compound’s potential use in the development of antiviral medications.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results . It is recommended to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENUZDCEUIARIF-UMVBOHGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676168
Record name 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one

CAS RN

27999-55-9
Record name 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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